3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that contains both a bromine atom and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid typically involves the bromination of 6-methylthieno[2,3-b]pyridine-2-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions would produce biaryl compounds .
Scientific Research Applications
3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its heterocyclic structure.
Material Science: Utilized in the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism by which 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: Another brominated pyridine derivative with different functional groups.
2-(Methylthio)pyridine-3-carboxylic acid: Contains a methylthio group instead of a bromine atom.
Uniqueness
3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on a thieno[2,3-b]pyridine scaffold.
Properties
Molecular Formula |
C9H6BrNO2S |
---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO2S/c1-4-2-3-5-6(10)7(9(12)13)14-8(5)11-4/h2-3H,1H3,(H,12,13) |
InChI Key |
GWXFSLNZRKDCLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.